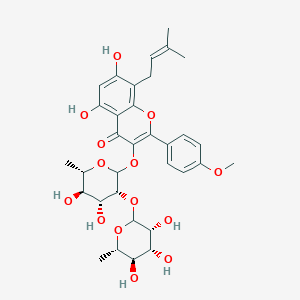
2''-O-Rhamnosyl icariside II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2’‘-O-Rhamnosyl icariside II can be achieved through enzymatic hydrolysis of its precursor, epimedin C . The process involves the use of β-dextranase in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5) at a ratio of 3:2 (v/v) . The hydrolysis is performed at 60°C for 40 minutes, resulting in the complete conversion of epimedin C to 2’'-O-Rhamnosyl icariside II .
Industrial Production Methods: For industrial-scale production, the enzymatic hydrolysis method is preferred due to its high efficiency and minimal by-product formation . The enzyme solution can be reused for multiple cycles, maintaining a high conversion rate of 91.69% even after four cycles . This method is both cost-effective and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-Rhamnosyl icariside II undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) in methanol.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of 2’'-O-Rhamnosyl icariside II . These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’'-O-Rhamnosyl icariside II involves multiple molecular targets and pathways . It exerts its effects primarily through the modulation of oxidative stress and apoptosis pathways . The compound increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby reducing reactive oxygen species (ROS) levels . Additionally, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
- Baohuoside I
- Baohuoside II
- Icariside II
Comparison: 2’‘-O-Rhamnosyl icariside II is unique due to its specific rhamnosyl group at the 2’’ position, which imparts distinct bioactivities compared to its analogs . While baohuoside I and II share similar structural features, they differ in their glycosylation patterns, leading to variations in their biological effects . Icariside II, another related compound, lacks the rhamnosyl group, resulting in different pharmacokinetic properties and bioactivities .
Properties
Molecular Formula |
C33H40O14 |
|---|---|
Molecular Weight |
660.7 g/mol |
IUPAC Name |
3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32?,33?/m0/s1 |
InChI Key |
TVBJKPLTBPGHDJ-XUELZEHQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



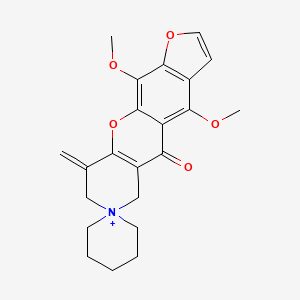

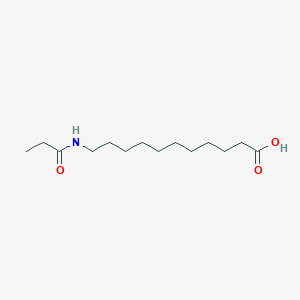
![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)

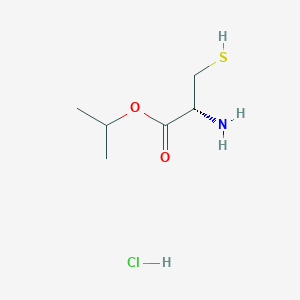
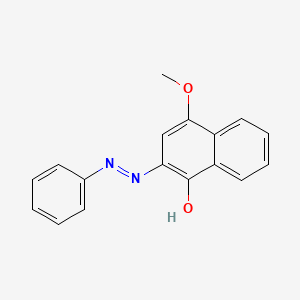

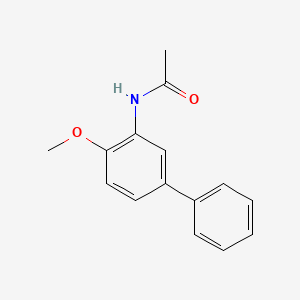
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)
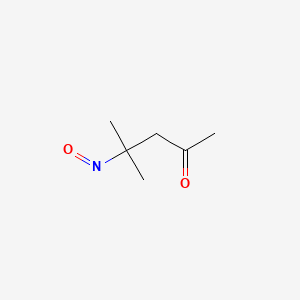
![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
